![molecular formula C17H16O3 B2824629 3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid CAS No. 338393-75-2](/img/structure/B2824629.png)
3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid” is a biochemical compound used for proteomics research . It has a molecular weight of 268.31 and a molecular formula of C17H16O3 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C17H16O3 . The compound’s structure includes a phenyl group attached to an acrylic acid moiety via a dimethylphenoxy group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 268.31 and a molecular formula of C17H16O3 . The density is approximately 1.2±0.1 g/cm3 . The boiling point is around 411.2±33.0 °C at 760 mmHg .Applications De Recherche Scientifique
Solar Cell Technology
Research has explored the engineering of organic sensitizers, which include molecules similar to 3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid, for solar cell applications. These sensitizers, when anchored onto TiO2 films, exhibit high incident photon to current conversion efficiency, significantly improving solar cell performance (Kim et al., 2006).
Optoelectronic Properties
Studies have investigated the structural, optoelectronic, and thermodynamic properties of compounds closely related to this compound, demonstrating their potential as nonlinear optical materials due to their favorable dipole moment, polarizability, and hyperpolarizability (Fonkem et al., 2019).
Crystal Structure Studies
Research into the synthesis, separation, and crystal structure of E and Z isomers of closely related compounds has contributed to our understanding of molecular configurations and their impact on material properties, which is crucial for the design of functional materials (Chenna et al., 2008).
Polymer Modification
Modifications of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds have been explored for medical applications due to their increased thermal stability and promising biological activities, including antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Liquid Crystal Materials
The synthesis and characterization of fast-switching ferroelectric liquid crystal side chain polymers, incorporating acrylic acid derivatives, have been studied for their potential in advanced display technologies due to their significant spontaneous polarization and rapid response times (Tsai, Kuo, & Yang, 1994).
Kinetic Resolution in Organic Synthesis
The effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of specific diesters demonstrates the application of acrylic acid derivatives in producing enantiomerically pure compounds, essential for pharmaceutical synthesis (Sobolev et al., 2002).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-[2-(3,5-dimethylphenoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12-9-13(2)11-15(10-12)20-16-6-4-3-5-14(16)7-8-17(18)19/h3-11H,1-2H3,(H,18,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEFOBQXMYMYDC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC=C2C=CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC=C2/C=C/C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-({2-[4-(2-fluorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2824546.png)

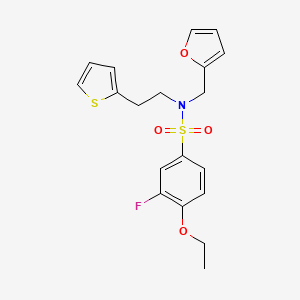
![1-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2824551.png)
![2-[(3R)-Oxolan-3-yl]oxyacetic acid](/img/structure/B2824552.png)

![Ethyl 5-[(4-methylbenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2824555.png)
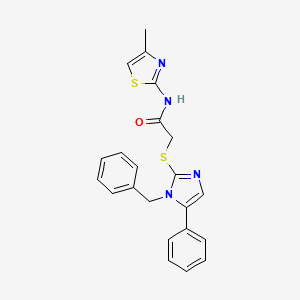

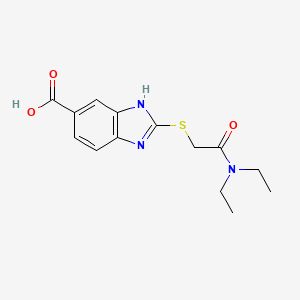
![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2824563.png)
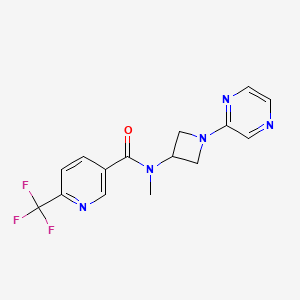
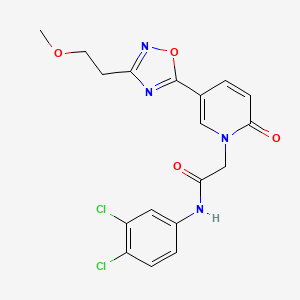
![1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine](/img/structure/B2824566.png)